molecular formula C12H9NO B087303 Phenoxazine CAS No. 135-67-1

Phenoxazine

Cat. No.: B087303
CAS No.: 135-67-1
M. Wt: 183.21 g/mol
InChI Key: TZMSYXZUNZXBOL-UHFFFAOYSA-N
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Mechanism of Action

Phenoxazine, also known as 10H-Phenoxazine, is a heterocyclic compound that has sparked significant interest due to its numerous applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .

Target of Action

This compound and its derivatives are renowned for their diverse biological properties. They have been found to exhibit antioxidant, antidiabetic, antimalarial, anti-Alzheimer’s, antiviral, anti-inflammatory, and antibiotic properties . Actinomycin D, which contains a this compound moiety, functions both as an antibiotic and anticancer agent .

Mode of Action

It’s known that this compound acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . In another instance, N-(p-Methylphenylsulfonyl)this compound was identified as a selective P2X4 antagonist .

Biochemical Pathways

This compound impacts several biochemical pathways due to its diverse biological properties. For instance, it can affect the monoamine oxidase pathway, leading to increased levels of catecholamines and serotonin . .

Pharmacokinetics

One study found that a structurally related this compound derivative, phx1, displayed promising drug-like properties and potent in vitro efficacy .

Result of Action

The result of this compound’s action is largely dependent on its specific application. For instance, in chemotherapy, this compound derivatives have been found to exhibit antitumor properties . In other applications, this compound has been found to have antioxidant, antidiabetic, antimalarial, anti-Alzheimer’s, antiviral, anti-inflammatory, and antibiotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxazine can be synthesized through various methods. One common approach involves the reaction of quinacetophenone with anilines, exploiting the inherent chemical reactivity of quinacetophenone . Another method includes the use of 2-aminophenol hydrochloride in the presence of iodine and diphenyl ether as a solvent, with or without additional high boiling polar protic solvents, at temperatures ranging from 250 to 280 degrees Celsius .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed in public literature due to proprietary processes.

Chemical Reactions Analysis

Phenoxazine undergoes various chemical reactions, including:

Oxidation: this compound and its derivatives can be oxidized under specific conditions. For example, this compound derivatives exhibit radical-trapping activity, characterized by biphasic inhibited periods with varying oxidation rates .

Reduction: Reduction reactions of this compound are less commonly reported but can involve the use of reducing agents under controlled conditions.

Substitution: Substitution reactions involving this compound typically occur at the nitrogen atom or the aromatic rings. Common reagents include halogens and alkylating agents, leading to the formation of substituted this compound derivatives .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of this compound radicals, while substitution reactions yield various substituted this compound compounds .

Properties

IUPAC Name

10H-phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSYXZUNZXBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159199
Record name Phenoxazine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-67-1
Record name Phenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-67-1
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Record name Phenoxazine
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Record name Phenoxazine
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Record name Phenoxazine
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Record name Phenoxazine
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Record name PHENOXAZINE
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Synthesis routes and methods I

Procedure details

Phenoxazine (2.00 g, 10.92 mmol), 4-bromoanisole (2.25 g, 12.03 mmol), Pd2(dba)3 (0.10 g, 0.11 mmol), t-Bu3P (0.067 g, 0.33 mmol), and t-BuONa (1.57 g, 16.34 mmol) were dissolved in toluene (100 ml), and the reaction mixture was refluxed for 15 hours and cooled to room temperature. The solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.27 g (72%) of a compound where the N-position of phenoxazine was substituted by anisole. The compound (2.00 g, 6.91 mmol) was dissolved in chloroform (100 ml), and acetic acid (100 ml) was added thereto. N-bromosuccinimide (NBS) (2.70 g, 15.20 mmol) was added in small amounts at 0° C., and the reaction mixture was heated to room temperature and incubated at room temperature for 10 hours. After the reaction was terminated, the solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.62 g (85%) of a phenoxazine derivative compound substituted by a dibromo compound. The phenoxazine derivative compound (1.47 g, 3.29 mmol) was dissolved in tetrahydrofuran (100 ml), and n-butyllithium (4.6 ml, 7.36 mmol, 1.6 M solution) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.48 ml, 7.25 mmol) were gradually dropwise added thereto at −78° C. The reaction mixture was gradually heated to room temperature and incubated at room temperature for 15 hours. The reaction was terminated by the addition of water (H2O) (50 ml), and the resultant solution was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 1.16 g (65%) of the intermediate D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

17 g (41 mmol) of Compound b, 7.6 g (82 mmol) of aniline, 7.4 g (77 mmol) of sodium tert-butoxide, 0.61 g (1.1 mmol) of Pd2(dba)3 [(tris(dibenzylidine acetone) dipalladium(0))], and 0.22 g (1.1 mmol) of tri(tert-butyl)phosphine were dissolved in 200 mL of xylene, and then refluxed at 60° C. for 1 hour.
[Compound]
Name
Compound b
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dipalladium(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.92 g (1.3 eq.) of tert-butyldimethylsilyl chloride in 10 ml of N,N-dimethylformamide was added dropwise while cooling with ice to a mixture of 3.23 g (9.80 mmol) of 3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol and 1.47 g (2.2 eq.) of imidazole in 30 ml of N,N-dimethylformamide. The reaction mixture was stirred at 0° for 30 minutes, brought slowly to room temperature, stirred for 1 hour and then poured into 100 ml of water, 50 ml of diethyl ether and 50 ml of hexane. The organic phase was separated, extracted twice with water, dried over magnesium sulphate and concentrated. The residue was chromatographed on 250 g of silica gel with diethyl ether/hexane (1:10), whereupon, after drying in a high vacuum, 4.30 g (98.9%) of 10-methyl-3,7-diethoxyl-4-[(tert-butyl-dimethylsilyl)oxy]methyl!-10H-dibenzo[b,e][1,4]oxazine were obtained as a colourless solid of m.p. 77.5°-78.5°.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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